molecular formula C12H11NO3 B14422061 N-Benzoyl-N-prop-2-yn-1-ylglycine CAS No. 84691-40-7

N-Benzoyl-N-prop-2-yn-1-ylglycine

Cat. No.: B14422061
CAS No.: 84691-40-7
M. Wt: 217.22 g/mol
InChI Key: OEVDWUBNBHGSNA-UHFFFAOYSA-N
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Description

N-Benzoyl-N-prop-2-yn-1-ylglycine is a synthetic glycine derivative characterized by dual substitution at the nitrogen atom: a benzoyl group (C₆H₅CO-) and a propargyl (prop-2-yn-1-yl) group (HC≡C-CH₂-). Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. The compound combines the aromatic stability of the benzoyl moiety with the reactive alkyne functionality of the propargyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Potential applications include its use in click chemistry (via copper-catalyzed alkyne-azide cycloaddition) or as a building block for enzyme inhibitors targeting acetyltransferase or kinase pathways.

Properties

CAS No.

84691-40-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-[benzoyl(prop-2-ynyl)amino]acetic acid

InChI

InChI=1S/C12H11NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,15)

InChI Key

OEVDWUBNBHGSNA-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC(=O)O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-prop-2-yn-1-ylglycine typically involves the reaction of glycine with benzoyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or ethanol, and the reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-prop-2-yn-1-ylglycine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the benzoyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

N-Benzoyl-N-prop-2-yn-1-ylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoyl-N-prop-2-yn-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Benzoyl-N-prop-2-yn-1-ylglycine with three analogous compounds: N-Benzoylglycine (Hippuric Acid) , N-Propargylglycine , and N-Acetyl-N-propargylglycine . Key parameters include molecular properties, reactivity, and biological activity.

Parameter This compound N-Benzoylglycine (Hippuric Acid) N-Propargylglycine N-Acetyl-N-propargylglycine
Molecular Formula C₁₂H₁₁NO₃ C₉H₉NO₃ C₅H₇NO₂ C₇H₉NO₃
Molecular Weight (g/mol) 217.22 179.17 129.12 155.15
Functional Groups Benzoyl, propargyl, carboxylate Benzoyl, carboxylate Propargyl, carboxylate Acetyl, propargyl, carboxylate
Reactivity High (alkyne for click chemistry) Low (inert under mild conditions) Moderate (alkyne reactivity) Moderate (acetyl stability)
Biological Activity Potential enzyme inhibitor Renal excretion marker Cysteine protease inhibitor Experimental anticancer agent
Solubility (H₂O) Low (hydrophobic benzoyl group) High (polar carboxylate) Moderate Moderate
Melting Point (°C) 145–148 (decomposes) 187–190 98–102 122–125

Key Findings:

Reactivity : The propargyl group in this compound enables selective alkyne-based reactions, unlike N-Benzoylglycine, which lacks such functionality. This makes it superior for applications in bioconjugation.

Biological Utility: Compared to N-Propargylglycine (a known inhibitor of hydrogen sulfide biosynthesis), the benzoyl substitution in the target compound may enhance membrane permeability due to increased lipophilicity.

Stability : N-Acetyl-N-propargylglycine exhibits greater thermal stability than the benzoyl variant, likely due to reduced steric strain from the smaller acetyl group.

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